molecular formula C21H19ClN2O4 B3035658 2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione CAS No. 338399-51-2

2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione

Cat. No.: B3035658
CAS No.: 338399-51-2
M. Wt: 398.8 g/mol
InChI Key: LTMUMASGRCKMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C16H14ClNO4 . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C16H14ClNO4. It includes an anilinocarbonyl group, a methylamino group, and a 4-chlorophenyl group attached to a 1,3-cyclohexanedione core .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • Manganese(II and III)-Mediated Synthesis : This compound is used in the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen through manganese mediation (Qian, Yamada, Nishino, & Kurosawa, 1992).
  • Heterocyclization of Michael Adducts : The compound undergoes heterocyclization with arylmethylidene derivatives of malononitrile dimers to form specific naphthyridine and pyridine derivatives (Alekseeva, Mikhailov, Bardasov, Ershov, Nasakin, & Lyshchikov, 2014).
  • Catalysis in Organic Synthesis : It is used in the one-pot synthesis of various organic compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing its role as a reagent in organic synthesis (Maleki & Ashrafi, 2014).
  • Synthesis of Dioxane Derivatives : This compound is part of processes forming dioxane derivatives through the reaction of specific alkenes with 1,3-cyclohexanediones (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).

Structural and Spectral Analysis

Biological and Medicinal Applications

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with biological systems in a variety of ways, depending on its chemical structure and the specific context .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical substance, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Given its complex structure, it could be of interest in various areas of research, including organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl-methylamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-24(28-21(27)23-17-5-3-2-4-6-17)13-18-19(25)11-15(12-20(18)26)14-7-9-16(22)10-8-14/h2-10,13,15H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMUMASGRCKMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=C1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione
Reactant of Route 2
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2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione
Reactant of Route 3
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2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione
Reactant of Route 4
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2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione
Reactant of Route 5
Reactant of Route 5
2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione
Reactant of Route 6
Reactant of Route 6
2-{[[(Anilinocarbonyl)oxy](methyl)amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione

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